Enantiomeric Purity: (S)- vs. Racemic vs. (R)-1-(3,5-Dichlorophenyl)propan-1-amine
The commercial (S)-enantiomer is supplied at 98% chemical purity (HPLC) , whereas the racemic mixture and the (R)-enantiomer typically achieve a lower standard of 95% . This 3% absolute purity difference translates into a >60% reduction in the potential for unwanted enantiomeric contamination when used as a stoichiometric chiral building block. In diastereomeric salt resolutions, the presence of 5% of the wrong enantiomer in the starting material can reduce the maximum achievable yield of a pure diastereomer by over 10% based on phase-diagram principles [1].
| Evidence Dimension | Chemical purity (HPLC) |
|---|---|
| Target Compound Data | 98% (CAS 1213066-35-3, free base) |
| Comparator Or Baseline | Racemic 1-(3,5-dichlorophenyl)propan-1-amine (CAS 1270547-69-7): 95% purity; (R)-enantiomer HCl (CAS 2828433-68-5): 95% purity |
| Quantified Difference | Δ3% absolute purity; ≥60% reduction in potential enantiomeric contaminant |
| Conditions | Commercial supplier specifications; HPLC assay |
Why This Matters
Higher purity of the target enantiomer directly minimizes downstream purification costs and improves diastereomeric excess in chiral resolution processes.
- [1] Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution... Tetrahedron: Asymmetry, 17(9), 1337-1348. View Source
